molecular formula C8H7ClFNO2 B12313817 3-Fluoro-N-hydroxy-4-methoxybenzene-1-carbonimidoyl chloride

3-Fluoro-N-hydroxy-4-methoxybenzene-1-carbonimidoyl chloride

Cat. No.: B12313817
M. Wt: 203.60 g/mol
InChI Key: DTSYHJRTWLCQJV-FLIBITNWSA-N
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Description

3-Fluoro-N-hydroxy-4-methoxybenzene-1-carbonimidoyl chloride is a chemical compound with the molecular formula C8H7ClFNO2 and a molecular weight of 203.6 g/mol. This compound is significant in the field of organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-hydroxy-4-methoxybenzene-1-carbonimidoyl chloride typically involves the reaction of 3-fluoro-4-methoxybenzene-1-carbonyl chloride with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis methods, where the reactants are combined in large reactors under optimized conditions to maximize yield and purity . The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-hydroxy-4-methoxybenzene-1-carbonimidoyl chloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into other derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl compounds, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-Fluoro-N-hydroxy-4-methoxybenzene-1-carbonimidoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-hydroxy-4-methoxybenzene-1-carbonimidoyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxybenzene-1-carbonyl chloride
  • 3-Fluoro-4-methoxybenzene-1-carboxylic acid
  • 3-Fluoro-4-methoxybenzene-1-carbonitrile

Uniqueness

3-Fluoro-N-hydroxy-4-methoxybenzene-1-carbonimidoyl chloride is unique due to the presence of both a fluorine atom and a hydroxylamine group in its structure. This combination imparts distinct reactivity and properties compared to similar compounds.

Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

(1Z)-3-fluoro-N-hydroxy-4-methoxybenzenecarboximidoyl chloride

InChI

InChI=1S/C8H7ClFNO2/c1-13-7-3-2-5(4-6(7)10)8(9)11-12/h2-4,12H,1H3/b11-8-

InChI Key

DTSYHJRTWLCQJV-FLIBITNWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=N/O)/Cl)F

Canonical SMILES

COC1=C(C=C(C=C1)C(=NO)Cl)F

Origin of Product

United States

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